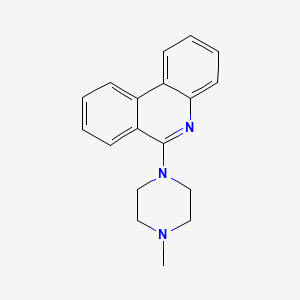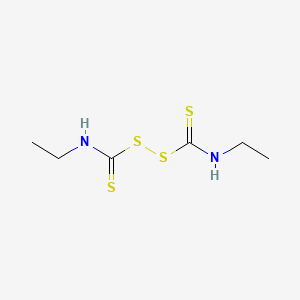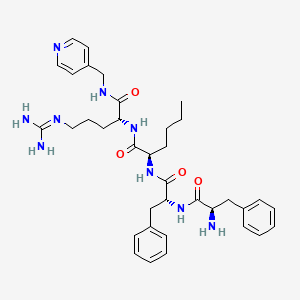
D-Argininamide, D-phenylalanyl-D-phenylalanyl-D-norleucyl-N-(4-pyridinylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CR665 is the lead clinical development candidate from a series of highly selective peripheral kappa opioid receptor agonists. In preclinical studies, CR665 was highly selective for the peripheral kappa opioid receptor. Preclinical animal studies suggest that CR665 is a potent analgesic compound. In addition, unlike currently marketed opioids, CR665 does not produce inhibition of intestinal transit (ileus), induce respiratory depression, or elicit signs of euphoria or addiction in animal models. Preclinical studies also indicate that CR665 possesses anti-inflammatory activities.
Scientific Research Applications
1. Hemoglobin Production in Sickle Cell Disease
D-Argininamide has been implicated in studies focusing on sickle cell anemia, particularly in enhancing fetal hemoglobin (HbF) production. Studies demonstrate that drugs like sodium 4-phenylbutyrate, which have similar structural motifs to D-Argininamide, show promise in increasing HbF production in sickle cell disease patients. This suggests a potential therapeutic role of D-Argininamide and related compounds in treating hemoglobinopathies by modulating hemoglobin levels and red blood cell dynamics (Dover, Brusilow, & Charache, 1994).
2. Antidepressant Effects and Platelet Serotonin Uptake
Compounds structurally related to D-Argininamide, like INN 00835 (4-fluoro-l-phenylalanyl-trans-4-hydroxy-l-prolyl-l-arginyl-glycyl-tryptophanamide ditrifluoroacetate), have been studied for their antidepressant properties. Research highlights the potential for rapid onset of action and correlation with serotonin uptake by platelets, suggesting that similar structures might engage in significant interactions with neurotransmitter systems and have therapeutic potential in mood disorders (Kelly et al., 1999).
3. Role in Arginine Metabolism and Disease Pathogenesis
Arginine-based compounds, including D-Argininamide, are crucial in studying the metabolism of L-arginine and its bioactive metabolites. Altered arginine metabolism has been implicated in the pathogenesis of diseases like Alzheimer's, showcasing the relevance of these compounds in neurodegenerative disease research. Studies emphasize the need to understand arginine metabolism in various disease contexts to explore therapeutic avenues (Liu et al., 2014).
4. Effects on Abdominal Fat Reduction and Metabolic Health
Research involving arginine-based compounds underscores their potential in metabolic health, specifically in reducing abdominal fat among overweight adults. This points to the role of D-Argininamide and similar structures in weight management and obesity-related research (Sasai et al., 2017).
5. Wound Healing and Immune Function
D-Argininamide, due to its structural resemblance to arginine, could be relevant in wound healing and immune response modulation. Studies show that arginine supplementation can significantly enhance wound healing and immune responses, which suggests potential applications of D-Argininamide in surgical recovery and immunological disorders (Barbul et al., 1990).
properties
CAS RN |
228546-92-7 |
|---|---|
Product Name |
D-Argininamide, D-phenylalanyl-D-phenylalanyl-D-norleucyl-N-(4-pyridinylmethyl)- |
Molecular Formula |
C36H49N9O4 |
Molecular Weight |
671.8 g/mol |
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-N-[(2R)-5-(diaminomethylideneamino)-1-oxo-1-(pyridin-4-ylmethylamino)pentan-2-yl]hexanamide |
InChI |
InChI=1S/C36H49N9O4/c1-2-3-15-30(34(48)43-29(16-10-19-41-36(38)39)33(47)42-24-27-17-20-40-21-18-27)44-35(49)31(23-26-13-8-5-9-14-26)45-32(46)28(37)22-25-11-6-4-7-12-25/h4-9,11-14,17-18,20-21,28-31H,2-3,10,15-16,19,22-24,37H2,1H3,(H,42,47)(H,43,48)(H,44,49)(H,45,46)(H4,38,39,41)/t28-,29-,30-,31-/m1/s1 |
InChI Key |
DBOGGOVKHSCMNB-OMRVPHBLSA-N |
Isomeric SMILES |
CCCC[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)NCC1=CC=NC=C1)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N |
SMILES |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NCC1=CC=NC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N |
Canonical SMILES |
CCCCC(C(=O)NC(CCCN=C(N)N)C(=O)NCC1=CC=NC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N |
Other CAS RN |
228546-92-7 |
sequence |
FFXR |
synonyms |
CR665 D-argininamide, D-phenylalanyl-D-phenylalanyl-D-norleucyl-N-(4-pyridinylmethyl)- FE 200665 FE200665 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



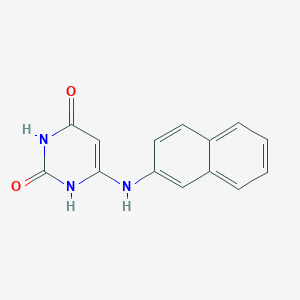
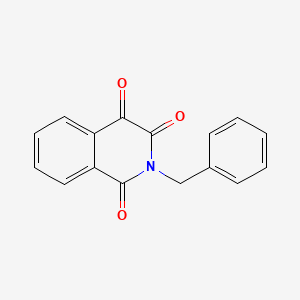

![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}benzenolate](/img/structure/B3062308.png)
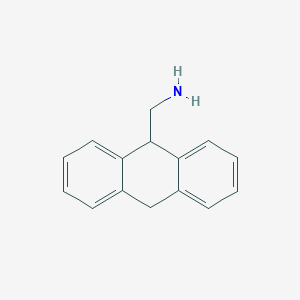
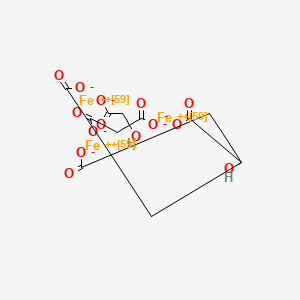
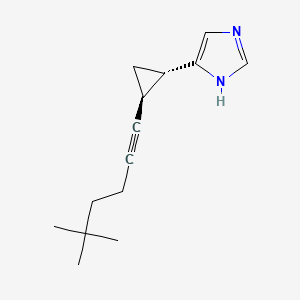

![3-Chloro-4-(2-Methylamino-Imidazol-1-Ylmethyl)-Thiophene-2-Carboxylic Acid [4-Chloro-2-(5-Chloro-Pyridin-2-Ylcarbamoyl)-6-Methoxy-Phenyl]-Amide](/img/structure/B3062353.png)
